N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide
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Overview
Description
N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiophene ring, which is further substituted with an ethyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated thiophene intermediate.
Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperidine moiety may play a role in binding to receptors or enzymes, while the thiophene ring could be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide is unique due to its combination of a thiophene ring, a piperidine moiety, and a benzamide core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C27H32N2OS2 |
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Molecular Weight |
464.7 g/mol |
IUPAC Name |
N-[5-ethyl-3-[(4-methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C27H32N2OS2/c1-4-22-18-24(27(32-22)28-26(30)21-8-6-5-7-9-21)25(29-16-14-19(2)15-17-29)20-10-12-23(31-3)13-11-20/h5-13,18-19,25H,4,14-17H2,1-3H3,(H,28,30) |
InChI Key |
OAWPJRLFONLYJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)SC)N4CCC(CC4)C |
Origin of Product |
United States |
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